molecular formula C23H24N4O3 B2606913 N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1286714-84-8

N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide

Cat. No.: B2606913
CAS No.: 1286714-84-8
M. Wt: 404.47
InChI Key: DPYUGTXWWGQSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoxaline derivative characterized by a carboxamide group at position 6, a cyclopentyl substituent, and an o-tolylamino-ethyl moiety. The structural complexity of this molecule suggests possible applications in targeting enzymes with deep hydrophobic pockets or allosteric sites. Its synthesis likely involves multi-step reactions, including cyclocondensation and amide coupling. Crystallographic data (if available) would confirm its 3D conformation, possibly refined using software like SHELXL .

Properties

IUPAC Name

N-cyclopentyl-1-[2-(2-methylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15-6-2-5-9-18(15)26-21(28)14-27-20-11-10-16(12-19(20)24-13-22(27)29)23(30)25-17-7-3-4-8-17/h2,5-6,9-13,17H,3-4,7-8,14H2,1H3,(H,25,30)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYUGTXWWGQSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the carboxamide group and the cyclopentyl substituent. Key steps may include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the quinoxaline derivative with an appropriate amine, such as cyclopentylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Functionalization with o-Tolylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The quinoxaline core and oxo groups are susceptible to oxidation. For example:

  • Ring oxidation : The dihydroquinoxaline moiety may undergo oxidation to form a fully aromatic quinoxaline system under strong oxidizing conditions (e.g., potassium permanganate in acidic media). This is analogous to the oxidation of 2-oxo-1,2-dihydroquinoxaline derivatives to quinoxaline-2,3-diones .

  • Side-chain oxidation : The o-tolylamino group’s methyl substituent could be oxidized to a carboxylic acid using reagents like chromium trioxide, yielding a polar derivative .

Reduction Reactions

Reductive transformations target the oxo and amide functionalities:

  • Oxo group reduction : The 2-oxo group in the quinoxaline ring may be reduced to a hydroxyl or amine group using agents like sodium borohydride or lithium aluminum hydride. For instance, similar reductions of 2-oxo-1,2-dihydroquinoxaline derivatives produce dihydroquinoxaline alcohols .

  • Amide reduction : The carboxamide group at position 6 could be reduced to a primary amine via LiAlH₄, though steric hindrance from the cyclopentyl group may limit reactivity .

Hydrolysis Reactions

The carboxamide and ethanediamide groups are prone to hydrolysis:

  • Carboxamide hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the carboxamide may hydrolyze to a carboxylic acid. This mirrors the hydrolysis of ethanediamide derivatives to dicarboxylic acids, as seen in analogous compounds .

  • Ethanediamide cleavage : The 2-oxo-2-(o-tolylamino)ethyl bridge could undergo hydrolysis, releasing o-toluidine and forming a dicarboxylic acid derivative. Reaction conditions may involve prolonged heating with aqueous acids or bases .

Substitution and Functional Group Modifications

  • Nucleophilic substitution : The o-tolylamino group’s aromatic ring may undergo electrophilic substitution (e.g., nitration, halogenation) under standard conditions. For example, bromination could occur at the para position relative to the amino group .

  • Amide alkylation : The secondary amide nitrogen in the ethanediamide moiety might undergo alkylation with alkyl halides in the presence of a base like triethylamine, forming tertiary amides .

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide has shown promise in various medicinal applications:

1. Anticancer Activity :

  • Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cell survival and growth.

2. Neuroprotective Effects :

  • Research into quinoxaline derivatives indicates potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

3. Antimicrobial Properties :

  • Some studies suggest that quinoxaline derivatives exhibit antimicrobial activity against a range of pathogens, making them candidates for further development as antibiotics.

Biochemical Mechanisms

The compound's mechanism of action may involve:

  • Enzyme Inhibition : Binding to specific enzymes to inhibit their activity, thereby affecting metabolic pathways.
  • Receptor Interaction : Modulating receptor activity that influences cellular signaling.
  • Gene Expression Alteration : Affecting transcription factors that regulate gene expression related to cell cycle and apoptosis.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Quinoxaline derivatives vary in substituents and functional groups, influencing their bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituents/Modifications Key Properties
Compound A N-Methyl group at position 1 Higher solubility, lower logP
Compound B Phenyl instead of o-tolylamino Reduced kinase inhibition (IC50 > 1 µM)
Compound C Cyclohexyl instead of cyclopentyl Improved metabolic stability

Pharmacokinetic and Pharmacodynamic Data

  • Lipophilicity (logP): The cyclopentyl and o-tolyl groups in the target compound likely increase logP compared to Compound A, enhancing membrane permeability but risking solubility issues.
  • Binding Affinity: The o-tolylamino-ethyl moiety may confer selective binding to kinases (e.g., EGFR) by forming hydrogen bonds with catalytic lysine residues, as seen in crystallographic studies of related inhibitors .
  • Metabolic Stability: The cyclopentyl group may reduce oxidative metabolism compared to linear alkyl chains, as observed in Compound C .

Research Findings and Challenges

  • Crystallographic Refinement: If crystallized, SHELXL would refine its structure, but twinning or disorder in the cyclopentyl/o-tolyl groups might complicate resolution .
  • SAR Studies: Substitution at position 1 (cyclopentyl vs. cyclohexyl) impacts steric hindrance and potency. Bulkier groups (e.g., cyclohexyl) may hinder binding in shallow pockets .
  • Toxicity Profile: The o-tolyl group’s ortho-methylation could reduce hepatotoxicity compared to para-substituted analogs, as seen in preclinical models .

Biological Activity

N-cyclopentyl-2-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoxaline core, which is known for its diverse biological properties. The molecular formula is C16H18N4O3C_{16}H_{18}N_4O_3, and its structural features contribute to its biological activity.

Key Structural Features:

  • Quinoxaline Core : Imparts a range of biological activities.
  • Cyclopentyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Carboxamide Functional Group : May play a role in enzyme inhibition mechanisms.

Synthesis

The synthesis of this compound involves multi-step reactions that include cyclization and functional group modifications. The detailed synthetic pathway can be found in supporting literature, which outlines the reaction conditions and yields achieved during the synthesis process .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinoxaline have been shown to selectively inhibit cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancers. The compound's effectiveness was evaluated using in vitro assays where it demonstrated potent cytotoxicity against various cancer cell lines:

Cell LineLog GI(50) Value
HOP-92 (NSCLC)-6.01
U251 (CNS)-6.00

These values suggest that the compound may act through mechanisms involving apoptosis induction or cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that similar compounds possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The inhibition of bioluminescence in Photobacterium leiognathi further suggests potential applications in controlling bacterial infections .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the quinoxaline structure significantly influence the biological activity of these compounds. For example:

  • Substitution Patterns : Different substituents on the quinoxaline ring can enhance potency or selectivity against specific cancer types.
  • Functional Groups : The presence of carboxamide groups is crucial for maintaining activity against both cancerous cells and bacteria.

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs:

  • Anticancer Efficacy : A study demonstrated that derivatives with specific substitutions showed enhanced activity against resistant cancer cell lines compared to traditional chemotherapeutics .
  • Antimicrobial Testing : In vitro tests indicated that compounds similar to N-cyclopentyl derivatives exhibited significant inhibition against drug-resistant bacterial strains, suggesting their potential as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of this quinoxaline-carboxamide derivative, and how can reaction conditions be optimized?

  • Methodology : Begin with a two-step approach: (i) Condensation of o-toluidine with ethyl oxalyl chloride to form the 2-oxo-2-(o-tolylamino)ethyl intermediate, followed by (ii) cyclization with 6-carboxamido-quinoxaline precursors. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst) using Design of Experiments (DoE) principles. For example, polar aprotic solvents like DMF may enhance cyclization efficiency, while Pd/C catalysis could reduce byproduct formation . Monitor intermediates via HPLC-MS to ensure purity ≥95% before proceeding.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Use a combination of:

  • 1H/13C NMR : Assign peaks for the cyclopentyl group (δ ~1.5–2.5 ppm), quinoxaline aromatic protons (δ ~7.0–8.5 ppm), and amide carbonyls (δ ~165–175 ppm). Compare with reference spectra of structurally analogous quinoxalines (e.g., ).
  • IR Spectroscopy : Validate the presence of C=O stretches (~1680 cm⁻¹ for amides, ~1720 cm⁻¹ for ketones).
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated in for nitro-thiophene quinoxaline derivatives .

Q. What preliminary assays are recommended to evaluate its biological activity in academic settings?

  • Methodology : Prioritize target-specific in vitro assays based on structural analogs. For example, if the compound shares features with kinase inhibitors (e.g., quinoxaline core), screen against a panel of recombinant kinases (IC50 determination). Use SPR (Surface Plasmon Resonance) to assess binding kinetics. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity windows .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict reactivity or optimize synthesis pathways for this compound?

  • Methodology : Apply quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model transition states during cyclization. Tools like Gaussian or ORCA can identify energetically favorable pathways. Combine with cheminformatics (e.g., ICReDD’s reaction path search methods) to screen solvent/catalyst combinations in silico, reducing experimental trial-and-error . Validate predictions using kinetic studies (e.g., variable-temperature NMR).

Q. How might researchers address contradictions in biological activity data across different assay systems?

  • Methodology : Conduct systematic cross-validation:

  • Assay Replication : Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based).
  • Metabolite Profiling : Use LC-HRMS to rule out off-target effects from degradation products.
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .
    • Example : If activity is observed in enzymatic assays but not cellular models, investigate membrane permeability via PAMPA or Caco-2 assays .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR splitting or IR shifts)?

  • Methodology :

  • Dynamic Effects : Use VT-NMR (Variable Temperature) to assess conformational exchange broadening.
  • 2D NMR : Perform HSQC/HMBC to correlate ambiguous protons/carbons.
  • X-ray Crystallography : Resolve tautomeric or rotameric ambiguities, as in ’s crystal structure analysis of a nitro-thiophene quinoxaline .

Q. What are the key challenges in scaling up synthesis from milligram to gram scale, and how can they be mitigated?

  • Methodology :

  • Reactor Design : Optimize heat/mass transfer using microreactors or flow chemistry setups to prevent exothermic runaway (common in cyclization steps) .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up.
  • Byproduct Analysis : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.